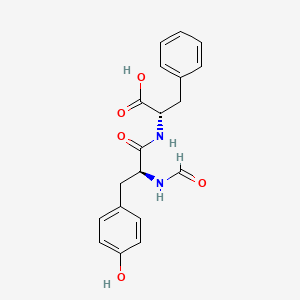
N-Formyl-L-tyrosyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-tyrosyl-L-phenylalanine is a synthetic dipeptide composed of tyrosine and phenylalanine amino acids, with a formyl group attached to the amino terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-tyrosyl-L-phenylalanine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of tyrosine and phenylalanine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine and phenylalanine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Formylation: The amino terminus of the dipeptide is formylated using formic acid or a formylating agent like formic anhydride.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-L-tyrosyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formyl-L-tyrosyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of N-Formyl-L-tyrosyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can enhance binding affinity and specificity, while the dipeptide structure allows for selective interactions with biological molecules. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with similar chemotactic properties.
N-Formyl-L-phenylalanine: A simpler formylated amino acid with distinct biological activities.
L-Tyrosyl-L-phenylalanine: A non-formylated dipeptide with different chemical and biological properties.
Uniqueness
N-Formyl-L-tyrosyl-L-phenylalanine is unique due to its specific combination of amino acids and the presence of a formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
62704-84-1 |
|---|---|
Fórmula molecular |
C19H20N2O5 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O5/c22-12-20-16(10-14-6-8-15(23)9-7-14)18(24)21-17(19(25)26)11-13-4-2-1-3-5-13/h1-9,12,16-17,23H,10-11H2,(H,20,22)(H,21,24)(H,25,26)/t16-,17-/m0/s1 |
Clave InChI |
HVBZMRQASCDTGX-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC=O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)
![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
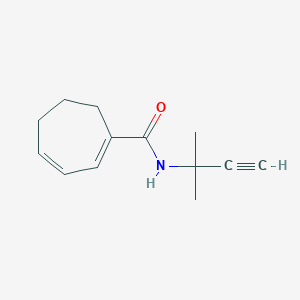

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
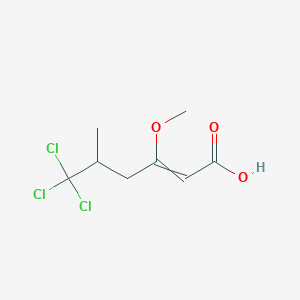
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
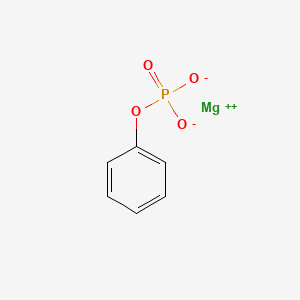
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
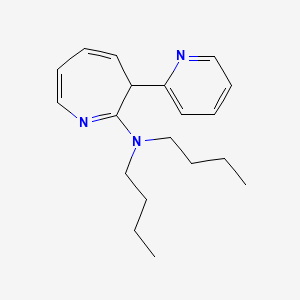

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
